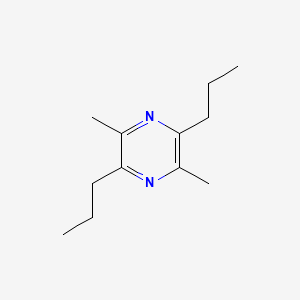
2,5-Dimethyl-3,6-dipropylpyrazine
Übersicht
Beschreibung
2,5-Dimethyl-3,6-dipropylpyrazine is a useful research compound. Its molecular formula is C12H20N2 and its molecular weight is 192.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Flavoring Agent
Overview:
2,5-Dimethyl-3,6-dipropylpyrazine is primarily recognized for its role as a flavoring agent. It is noted for imparting a roasted or nutty flavor profile, making it valuable in the food industry.
Applications:
- Food Products: Commonly used in savory products such as snacks, sauces, and seasonings to enhance flavor.
- Beverages: Utilized in coffee and alcoholic beverages to provide depth and complexity to the flavor profile.
Case Study:
A study published in the Journal of Agricultural and Food Chemistry demonstrated that the addition of this compound significantly improved the sensory attributes of roasted coffee blends. Sensory analysis indicated a marked increase in consumer preference when this compound was included .
Fragrance Industry
Overview:
In addition to its flavoring properties, this compound is also employed in the fragrance industry.
Applications:
- Perfumes and Colognes: Its nutty and earthy scent makes it an attractive ingredient for creating complex fragrance profiles.
- Household Products: Incorporated into air fresheners and scented candles to provide a warm and inviting aroma.
Data Table: Fragrance Applications
| Product Type | Application | Concentration (ppm) |
|---|---|---|
| Perfumes | Base note | 50 - 100 |
| Air Fresheners | Top note | 20 - 50 |
| Scented Candles | Fragrance enhancer | 30 - 60 |
Pharmaceutical Potential
Overview:
Recent research has explored the potential pharmaceutical applications of pyrazine derivatives, including this compound.
Applications:
Case Study:
A study focusing on pyrazine derivatives indicated that compounds with similar structures to this compound exhibited significant cytotoxic effects against various cancer cell lines. The research highlighted the need for further exploration into the structure-activity relationship of pyrazines in cancer therapy .
Environmental Applications
Overview:
Emerging research indicates that pyrazines may also play a role in environmental science.
Applications:
- Bioremediation: Certain pyrazines have been studied for their potential use in bioremediation processes due to their ability to interact with organic pollutants.
Data Table: Environmental Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Bioremediation | Pyrazines enhance microbial degradation of pollutants | Potential for cleaner environments |
| Soil Microbial Activity | Increased microbial diversity observed with pyrazine application | Improved soil health |
Eigenschaften
CAS-Nummer |
40790-33-8 |
|---|---|
Molekularformel |
C12H20N2 |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
2,5-dimethyl-3,6-dipropylpyrazine |
InChI |
InChI=1S/C12H20N2/c1-5-7-11-9(3)14-12(8-6-2)10(4)13-11/h5-8H2,1-4H3 |
InChI-Schlüssel |
UNTGFIAQBXNWEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=C(C(=N1)C)CCC)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













